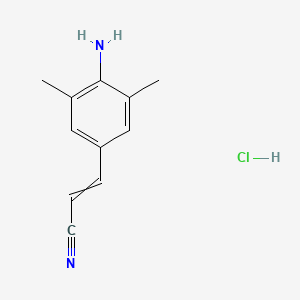
C11H13ClN2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C11H13ClN2 epibatidine . It is a chlorinated alkaloid that was first discovered in the skin of the Ecuadoran frog Epipedobates anthonyi and other poison dart frogs from the Ameerega genus . Epibatidine is notable for its potent analgesic properties, which are significantly stronger than those of morphine .
准备方法
Synthetic Routes and Reaction Conditions: Epibatidine can be synthesized through various methods. One common synthetic route involves the reaction of 6-chloronicotinic acid with 2-azabicyclo[2.2.1]heptane under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of epibatidine is not common due to its high toxicity and limited therapeutic index. when produced, it involves large-scale synthesis using similar methods as in laboratory settings but with enhanced safety protocols and equipment to handle the toxic nature of the compound .
化学反应分析
Types of Reactions: Epibatidine undergoes various chemical reactions, including:
Oxidation: Epibatidine can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the structure of epibatidine, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can occur, where the chlorine atom in epibatidine is replaced with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Halogenation reactions often use reagents like bromine or iodine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epibatidine N-oxide , while reduction could produce dihydro-epibatidine .
科学研究应用
Epibatidine has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving alkaloids and their derivatives.
Biology: Epibatidine is studied for its interaction with nicotinic acetylcholine receptors, providing insights into neurotransmission and receptor function.
Medicine: Although its high toxicity limits its therapeutic use, epibatidine serves as a model compound for developing new analgesics with improved safety profiles.
Industry: Its potent biological activity makes it a valuable tool in the development of pesticides and other bioactive agents
作用机制
Epibatidine exerts its effects primarily by binding to nicotinic acetylcholine receptors (nAChR) and muscarinic acetylcholine receptors (mAChR) . The analgesic property of epibatidine is believed to occur through its interaction with the α4/β2 subtype of nicotinic receptors . This binding leads to the modulation of neurotransmitter release and subsequent analgesic effects. its high affinity for these receptors also contributes to its toxicity, causing paralysis and potentially lethal respiratory arrest .
相似化合物的比较
5-Chloro-α-methyltryptamine (5-Chloro-αMT): Another compound with the molecular formula C11H13ClN2 .
Uniqueness: Epibatidine is unique due to its exceptionally high potency as an analgesic and its dual interaction with both nicotinic and muscarinic receptors. This dual interaction is not commonly observed in other similar compounds, making epibatidine a valuable compound for research despite its toxicity .
属性
分子式 |
C11H13ClN2 |
|---|---|
分子量 |
208.69 g/mol |
IUPAC 名称 |
3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-8-6-10(4-3-5-12)7-9(2)11(8)13;/h3-4,6-7H,13H2,1-2H3;1H |
InChI 键 |
DHBOHGCHPDMVOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


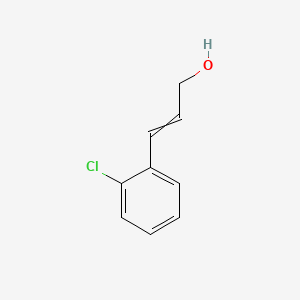
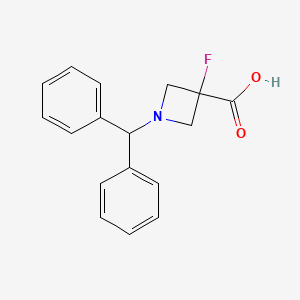
![Ethyl 2-Oxo-2-(3-oxobicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B8648803.png)
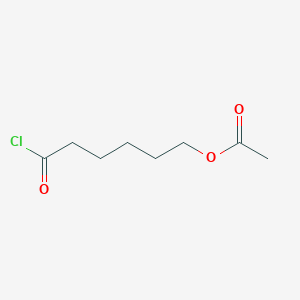
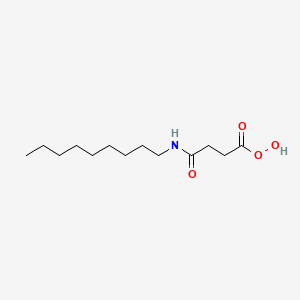
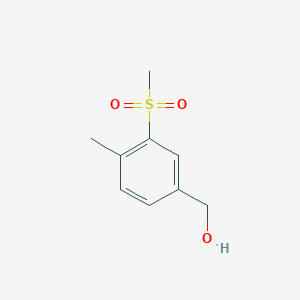
![1-Azabicyclo[2.2.2]octan-3-ol, 3-(3-methoxypyrazinyl)-](/img/structure/B8648846.png)
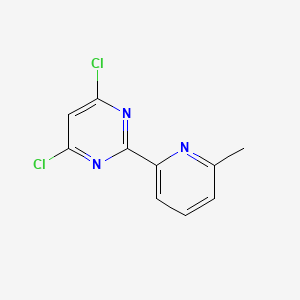
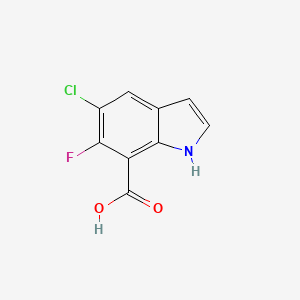
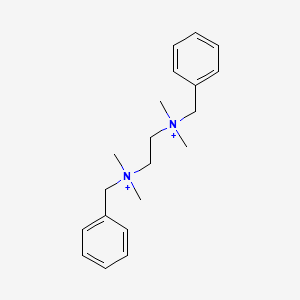
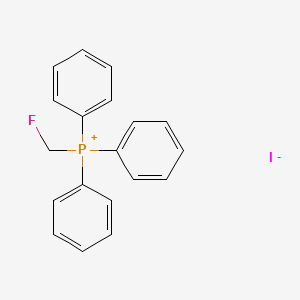
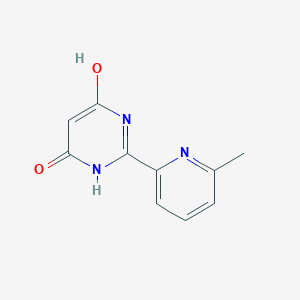

![4-(Difluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B8648879.png)
